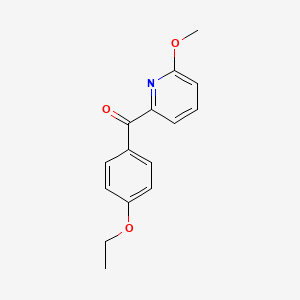

2-(4-Ethoxybenzoyl)-6-methoxypyridine

Descripción

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically employing the Hantzsch-Widman nomenclature system that was developed for naming heterocyclic parent structures. According to this systematic approach, the compound's name reflects both the pyridine core structure and the specific substitution pattern that defines its unique chemical identity. The nomenclature begins with the identification of the pyridine ring as the principal heterocyclic system, followed by the systematic description of substituents and their positional relationships.

The International Union of Pure and Applied Chemistry name for this compound is formally designated as (4-ethoxyphenyl)(6-methoxy-2-pyridinyl)methanone, which provides a complete structural description through systematic naming conventions. This nomenclature system ensures unambiguous identification by specifying the exact nature and position of each functional group within the molecular framework. The systematic naming approach eliminates potential confusion that might arise from common or trivial names, providing a standardized method for chemical communication across international research communities.

The compound is also registered with the Chemical Abstracts Service number 1187170-57-5, which serves as a unique numerical identifier in chemical databases and literature searches. This registration number facilitates efficient retrieval of information from various chemical databases and ensures consistent identification across different research platforms and commercial suppliers. The systematic cataloging of such compounds through standardized nomenclature and registration systems represents a critical component of modern chemical information management.

Historical Context in Pyridine Derivative Research

The historical development of pyridine derivative research provides essential context for understanding the significance of compounds like this compound within the broader landscape of heterocyclic chemistry. The discovery and characterization of pyridine itself can be traced to the pioneering work of Thomas Anderson in 1849, who first isolated this fundamental heterocyclic compound from the high-temperature treatment of animal bones. Anderson's initial observations laid the groundwork for subsequent investigations into pyridine chemistry and the development of synthetic methodologies for pyridine derivatives.

The systematic synthesis of pyridine derivatives received significant advancement through the contributions of Arthur Rudolf Hantzsch in 1881, who developed the first major synthetic approach to pyridine compounds using beta-keto acids, aldehydes, and ammonia as starting materials. The Hantzsch pyridine synthesis established fundamental principles for constructing pyridine rings that continue to influence modern synthetic strategies. This methodology demonstrated the feasibility of assembling complex heterocyclic structures through carefully designed reaction sequences, paving the way for the development of more sophisticated pyridine derivatives.

The industrial significance of pyridine derivatives became apparent in the early twentieth century with the development of the Chichibabin synthesis in 1924, which provided an efficient route to pyridine compounds using readily available starting materials. This synthetic breakthrough enabled large-scale production of pyridine derivatives and facilitated their incorporation into various industrial applications, including pharmaceuticals, agrochemicals, and specialty chemicals. The Chichibabin synthesis represents a pivotal development that transformed pyridine chemistry from academic curiosity to practical synthetic methodology.

Contemporary research in pyridine derivatives has expanded to encompass sophisticated structural modifications, including the benzoylpyridine systems exemplified by this compound. The evolution of synthetic methodologies has enabled the preparation of increasingly complex pyridine derivatives with precisely controlled substitution patterns and functional group arrangements. Modern approaches to pyridine synthesis incorporate advanced catalytic systems, stereoselective transformations, and environmentally conscious synthetic protocols that reflect the continued importance of heterocyclic chemistry in contemporary research.

Positional Isomerism in Benzoylpyridine Systems

Positional isomerism in benzoylpyridine systems represents a fundamental structural phenomenon that significantly influences the chemical and physical properties of these heterocyclic compounds. The benzoylpyridine framework allows for three distinct positional isomers, designated as 2-benzoylpyridine, 3-benzoylpyridine, and 4-benzoylpyridine, each exhibiting unique electronic and steric characteristics that govern their respective reactivities and applications. The systematic investigation of these positional isomers has revealed significant differences in their photochemical behavior, electronic transitions, and intermolecular interactions.

2-Benzoylpyridine, with the benzoyl group attached at the 2-position relative to the pyridine nitrogen, exhibits distinct electronic properties compared to its positional isomers. Research has demonstrated that this isomer displays characteristic absorption and phosphorescence spectra that reflect the specific electronic interactions between the pyridine nitrogen and the adjacent carbonyl group. The proximity of these electron-rich and electron-deficient centers creates unique electronic communication that influences the compound's photophysical behavior and chemical reactivity patterns.

3-Benzoylpyridine represents the meta-substituted isomer, where the benzoyl group occupies the 3-position relative to the pyridine nitrogen. This positional arrangement results in reduced electronic interaction between the nitrogen heteroatom and the carbonyl group compared to the 2-isomer, leading to different spectroscopic and reactivity profiles. Studies of triplet-triplet energy transfer processes have revealed that 3-benzoylpyridine exhibits intermediate behavior between the 2- and 4-positional isomers in terms of sensitizing efficiency and photochemical reactivity.

4-Benzoylpyridine, the para-substituted isomer, demonstrates maximum separation between the pyridine nitrogen and the benzoyl carbonyl group, resulting in distinct electronic and photophysical properties. This positional arrangement allows for effective electronic communication through the aromatic system while minimizing direct steric interactions between the functional groups. The compound exhibits characteristic melting point (70°C) and boiling point (315°C) values that reflect its specific molecular architecture and intermolecular interactions.

The compound this compound represents an advanced example of positional isomerism within the benzoylpyridine family, incorporating additional substitution patterns that further modulate its electronic and chemical properties. The presence of both 4-ethoxy and 6-methoxy substituents introduces multiple sites of electronic modification that collectively influence the compound's overall reactivity profile. This sophisticated substitution pattern exemplifies the potential for fine-tuning molecular properties through strategic positional modification of the basic benzoylpyridine framework.

Propiedades

IUPAC Name |

(4-ethoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-3-19-12-9-7-11(8-10-12)15(17)13-5-4-6-14(16-13)18-2/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSYFHFCCYMJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236252 | |

| Record name | (4-Ethoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-57-5 | |

| Record name | (4-Ethoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxybenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 4-ethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Ethoxybenzoyl)-6-methoxypyridine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-(4-Hydroxybenzoyl)-6-methoxypyridine.

Reduction: Formation of 2-(4-Ethoxybenzyl)-6-methoxypyridine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: 2-(4-Ethoxybenzoyl)-6-methoxypyridine

- Molecular Formula: C14H15NO3

- CAS Number: 1187170-57-5

The synthesis typically involves the acylation of 6-methoxypyridine with 4-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine under reflux conditions in solvents like dichloromethane or chloroform. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

Chemistry

In the realm of chemistry, this compound serves as:

- An intermediate in the synthesis of more complex organic molecules.

- A ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity: It shows potent effects against various bacterial strains and fungi. For example, studies have demonstrated its effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentration (MIC) values indicating strong antimicrobial properties.

Table 1: Antimicrobial Activity of this compound

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| This compound | S. aureus | 3.08 |

| E. coli | 2.18 | |

| C. albicans | 3.00 |

- Anticancer Properties: The compound has been investigated for its potential to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

Medicine

In medicinal chemistry, this compound is being explored for:

- Drug Development: Its unique structural features may allow for the design of new drugs with specific pharmacological activities, particularly in targeting microbial infections and cancer.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound, against a panel of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a lead compound in antimicrobial therapy.

Case Study 2: Anticancer Activity

In vitro experiments on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a lead compound for anticancer drug development.

Industrial Applications

Beyond its biological applications, this compound is utilized in:

- The development of new materials.

- The synthesis of dyes and pigments due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-(4-Ethoxybenzoyl)-6-methoxypyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The ethoxybenzoyl and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.

Comparación Con Compuestos Similares

Key Observations :

Anticancer Activity

The compound 2-(1-benzyltriazolyl)-4-(2-Cl-Ph)-6-MeO-pyridine (Murugavel et al., 2019) demonstrated potent inhibition of human topoisomerase IIα (IC₅₀ = 1.2 µM) via molecular docking and in vitro assays, attributed to the triazolyl and chlorophenyl groups enhancing DNA intercalation .

Cytotoxic and Antifungal Activity

- 4-(4-Bromophenyl)-2-(2,5-diCl-Thienyl)-6-MeO-pyridine exhibited moderate cytotoxicity against HeLa cells (IC₅₀ = 18 µM), with the bromophenyl and dichlorothiophene groups contributing to membrane disruption .

- 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile (Mohamed et al., 2012) showed antifungal activity against Candida albicans (MIC = 8 µg/mL), highlighting the role of cyano and ethoxy groups in targeting fungal enzymes .

Comparative Insight : The absence of electron-deficient groups (e.g., CN, Cl) in this compound may limit its direct antimicrobial efficacy but could favor applications in metal-ligand coordination (e.g., as observed in rhodium complexes in [3]).

Spectroscopic and Computational Characterization

Spectral Data Comparison

Note: The target compound’s spectral data gaps highlight opportunities for future characterization, particularly in NMR and IR spectroscopy, to elucidate electronic interactions between the ethoxybenzoyl and methoxy groups.

Actividad Biológica

2-(4-Ethoxybenzoyl)-6-methoxypyridine is an organic compound belonging to the pyridine derivative class, characterized by its unique structural features which include an ethoxybenzoyl group at the 2-position and a methoxy group at the 6-position of the pyridine ring. This article explores its biological activity, synthesis, and potential applications in various fields, including medicine and agriculture.

The synthesis of this compound typically involves the acylation of 6-methoxypyridine with 4-ethoxybenzoyl chloride. The reaction is conducted in the presence of a base, such as pyridine or triethylamine, under reflux conditions in solvents like dichloromethane or chloroform. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

Antimicrobial Properties

Research indicates that pyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various substituted pyridines possess potent effects against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and fungal pathogens like Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds often fall within a low micromolar range, demonstrating their effectiveness compared to standard antimicrobial agents.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| This compound | S. aureus | 3.08 |

| E. coli | 2.18 | |

| C. albicans | 3.00 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. This activity is likely mediated by its interaction with specific molecular targets within the cancer cells.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in biological systems. The ethoxybenzoyl and methoxy groups play crucial roles in modulating the compound's binding affinity and specificity towards these targets, influencing its pharmacological effects.

Case Studies and Research Findings

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound, against a panel of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that this compound exhibited superior activity compared to traditional antibiotics .

- Cancer Cell Line Studies : In vitro experiments on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a lead compound for anticancer drug development.

- Agricultural Applications : Preliminary studies suggest that compounds like this compound may have applications in agricultural settings as biopesticides due to their antimicrobial properties against plant pathogens.

Q & A

Q. What synthetic methodologies are reported for preparing 2-(4-ethoxybenzoyl)-6-methoxypyridine and its structural analogs?

The synthesis of pyridine derivatives often involves multi-step reactions. For example, 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine was synthesized via cyclocondensation, followed by triazole formation and purification using column chromatography (yield: 13–15%) . Key steps include:

- Cyclocondensation : Reacting substituted benzoyl chlorides with methoxypyridine precursors under basic conditions.

- Triazole formation : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization.

- Purification : Employing silica gel chromatography with petroleum ether/ethyl acetate gradients .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Characterization typically involves:

- NMR spectroscopy : - and -NMR to confirm substituent positions and purity (e.g., δ 7.59–7.66 ppm for aromatic protons in dichlorinated analogs) .

- FT-IR spectroscopy : Identification of functional groups like C=O (1606–1608 cm) and methoxy C-O (1012–1024 cm) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular formulas (e.g., [M+H] at 270.0084 for chlorinated derivatives) .

Q. What preliminary pharmacological screening data exist for this compound?

Early studies on structurally related 2-(4-ethoxybenzoyl) derivatives report:

- Analgesic activity : ED values in mice (e.g., 47.7 mg/kg orally) using tail-flick or hot-plate assays .

- Dependence potential : Mild abstinence signs (hyperirritability) in primate models, suggesting partial agonist activity at opioid receptors .

Advanced Research Questions

Q. How can computational methods like DFT improve the interpretation of spectral data or reactivity predictions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

- Validate NMR/IR data : Simulate vibrational frequencies and chemical shifts, resolving discrepancies between experimental and theoretical results .

- Predict electronic properties : HOMO-LUMO gaps (e.g., 4.2–5.1 eV) to assess stability and charge-transfer interactions .

- Reactivity analysis : Identify electrophilic/nucleophilic sites for regioselective functionalization (e.g., chlorination at para positions) .

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Methoxy group : Critical for receptor binding; removal reduces analgesic potency by >50% .

- Chlorination : Introducing Cl at the 2,6-positions on the benzene ring enhances cytotoxicity (IC < 10 µM in cancer cells) via topoisomerase IIα inhibition .

- Ethoxy vs. larger alkoxy groups : Ethoxy balances lipophilicity and metabolic stability, whereas bulkier groups (e.g., isopropyl) reduce solubility .

Q. How can contradictions in biological data (e.g., variable ED50_{50}50 values) be addressed methodologically?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., consistent vehicle: water vs. DMSO) .

- Species differences : Cross-validate results in rodents and primates to account for metabolic or receptor heterogeneity .

- Statistical rigor : Use larger sample sizes (n ≥ 8) and report 95% confidence intervals (e.g., ED 2.0–2.6 mg/kg) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyridine Derivatives

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | NaOH, DCM, RT, 12 h | 60–70 | |

| CuAAC Functionalization | CuSO/sodium ascorbate, 50°C | 13–15 | |

| Purification | Petroleum ether/EtOAc (2:1) | >95 |

Q. Table 2. Pharmacological Data Comparison

| Compound | Assay Model | ED (mg/kg) | Key Finding | Reference |

|---|---|---|---|---|

| 2-(4-Ethoxybenzoyl)-5-methyl-3-(2-pyrrolidinoethoxy)-benzofuran | Mouse analgesia | 47.7 (42.9–53.0) | Partial opioid agonist activity | |

| 2-(4-Chlorophenyl)-6-methoxy analog | Primate dependence | N/A | Mild abstinence signs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.